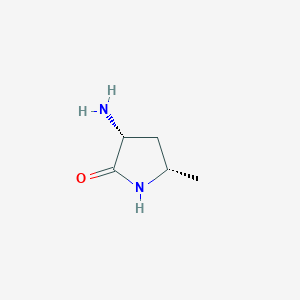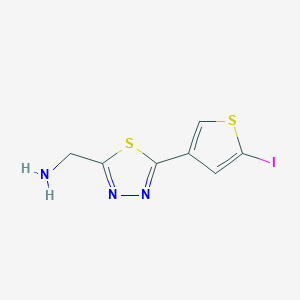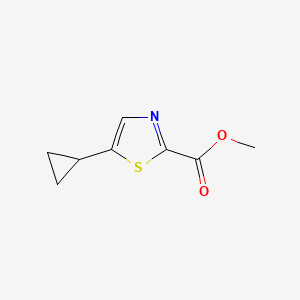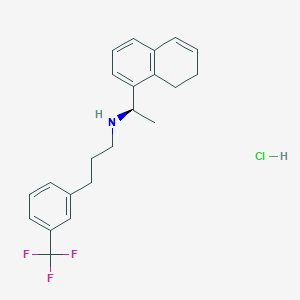![molecular formula C10H17N3O B13340767 [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)
[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or other alkylation methods.
Attachment of the Isopropyl Group: The isopropyl group can be added via Friedel-Crafts alkylation or other suitable alkylation reactions.
Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions (temperature, solvent).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound can be explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- [5-Cyclobutyl-1H-1,2,3-triazol-4-yl]methanol
- [5-Cyclobutyl-1-(methyl)-1H-1,2,3-triazol-4-yl]methanol
- [5-Cyclobutyl-1-(ethyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
- Structural Features : The presence of the isopropyl group distinguishes [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol from other similar compounds, potentially leading to unique chemical and biological properties.
- Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns and interaction with biological targets.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(5-cyclobutyl-1-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-10(8-4-3-5-8)9(6-14)11-12-13/h7-8,14H,3-6H2,1-2H3 |
InChIキー |
FTLIWXLYWWHCAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=C(N=N1)CO)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



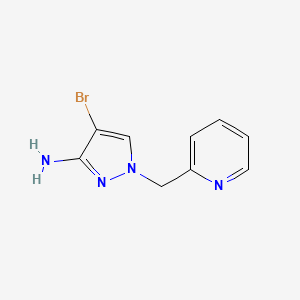
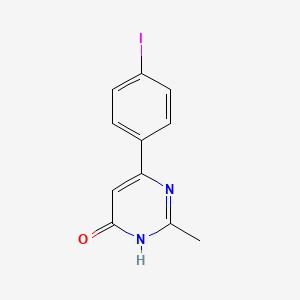
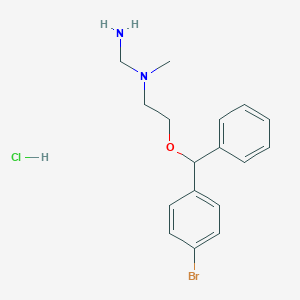
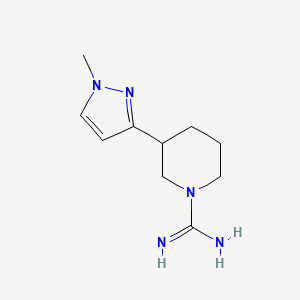

![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
